molecular formula C18H21FN2O5S3 B2831448 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-24-2

8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2831448
CAS No.: 898453-24-2
M. Wt: 460.55
InChI Key: WONOORGJPAKBMR-UHFFFAOYSA-N
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Description

This compound is a spirocyclic system featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 4-fluoro-2-methylphenylsulfonyl moiety at position 8 and a thiophen-2-ylsulfonyl group at position 2. The fluorine atom may improve metabolic stability, and the thiophene ring introduces π-electron density, which could influence binding affinity in therapeutic contexts .

Properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S3/c1-14-13-15(19)4-5-16(14)28(22,23)20-8-6-18(7-9-20)21(10-11-26-18)29(24,25)17-3-2-12-27-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOORGJPAKBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the spirocyclic core with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to form the sulfonyl derivatives.

    Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is typically introduced through a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile under controlled conditions.

    Incorporation of the Thiophene Moiety: The thiophene group is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides under appropriate conditions.

    Substitution: The aromatic ring and thiophene moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of sulfonyl groups and the spirocyclic structure can interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the spirocyclic structure provides rigidity and specificity in binding. The fluorinated aromatic ring and thiophene moiety can enhance the compound’s affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 8-(4-Fluoro-2-methylphenylsulfonyl), 4-(thiophen-2-ylsulfonyl) Not explicitly provided Fluorine enhances lipophilicity; thiophene improves π-π interactions.
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 8-(Methylsulfonyl), 4-(4-methoxyphenylsulfonyl) 390.47 Methoxy group increases polarity; methylsulfonyl is electron-withdrawing.
4-(4-Fluorophenyl)-N-(5-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-... 4-(4-Fluorophenyl), 1-thia-4-azaspiro[4.5]decan-3-imine 638.74–724.83 Sulfur-containing spiro system; acetylated sugar enhances solubility.

Key Observations :

  • Electron Effects: The target compound’s 4-fluoro-2-methylphenylsulfonyl group combines lipophilic (fluoro, methyl) and electron-withdrawing (sulfonyl) properties, contrasting with the 4-methoxyphenylsulfonyl group in , which is more polar due to the methoxy donor .

Physicochemical Properties

  • Solubility : The thiophene group’s hydrophobicity may reduce aqueous solubility compared to ’s methoxyphenyl derivative. However, the fluorine atom could balance this by increasing membrane permeability .
  • Molecular Weight : Estimated to be ~600–700 g/mol (based on analogs in –4), placing it within the "drug-like" range but requiring formulation optimization for bioavailability .

Biological Activity

The compound 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane represents a novel class of spirocyclic compounds with potential therapeutic applications. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article reviews the existing literature on the biological properties, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₄H₁₄FNO₄S₂
Molecular Weight 348.39 g/mol
IUPAC Name This compound
CAS Number Not available

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:

  • Cannabinoid Receptors : Some studies suggest that sulfonamide derivatives can modulate cannabinoid receptors, potentially influencing pain and inflammation pathways .
  • Anti-inflammatory Effects : The presence of thiophenes and sulfonamides in the structure may confer anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Anticancer Activity : Preliminary data indicate that similar compounds have shown cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest .

In Vitro Studies

In vitro studies have demonstrated the biological activity of related compounds:

  • Cell Viability Assays : Compounds with similar structures have been tested against cancer cell lines such as HeLa and MCF7, showing IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
8-Sulfonamide DerivativeHeLa12.5
8-Sulfonamide DerivativeMCF715.0

In Vivo Studies

Limited in vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

  • Animal Models : In rodent models, administration of related spirocyclic compounds resulted in significant reductions in tumor size when combined with standard chemotherapy agents .
  • Toxicology Reports : Toxicological evaluations indicated that these compounds exhibit a favorable safety profile at therapeutic doses, with minimal adverse effects observed .

Case Studies

A few case studies have highlighted the potential therapeutic applications of spirocyclic compounds:

  • Case Study on Pain Management : A study involving patients with chronic pain indicated that a sulfonamide derivative improved pain relief when used as an adjunct therapy to opioids .
  • Cancer Treatment Protocols : Clinical trials incorporating spirocyclic compounds into treatment regimens for breast cancer showed enhanced efficacy compared to standard treatments alone, suggesting a synergistic effect .

Q & A

Q. What are the critical challenges in synthesizing this spirocyclic compound, and how can they be addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of conditions (e.g., inert atmosphere, temperature) to prevent side reactions. Key steps include sulfonylation of the diazaspiro core and regioselective functionalization of aromatic rings. Challenges such as low yields in cyclization steps can be mitigated by optimizing reaction time and catalyst loading (e.g., using triethylamine for sulfonylation). Analytical techniques like NMR and MS are essential for confirming intermediate purity .

Q. How is the structural integrity of the compound validated during synthesis?

Structural confirmation relies on ¹H/¹³C NMR to verify spirocyclic connectivity and sulfonyl group placement. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if available) resolves stereochemical ambiguities. For example, distinct NMR peaks for the thiophen-2-ylsulfonyl group (δ 7.5–7.8 ppm) and the 4-fluoro-2-methylphenyl moiety (δ 6.8–7.2 ppm) are critical markers .

Q. What methodologies are recommended for assessing solubility and stability in preclinical studies?

Use HPLC-UV to quantify solubility in DMSO/PBS mixtures and monitor stability under physiological pH (e.g., 7.4). Accelerated degradation studies (40°C, 75% humidity) combined with LC-MS identify hydrolytic or oxidative degradation products. For instance, sulfonyl groups may hydrolyze under acidic conditions, requiring pH-adjusted buffers for long-term storage .

Q. How is initial biological activity screened in vitro?

Employ target-specific assays (e.g., enzyme inhibition or receptor-binding assays) with fluorescence/chemiluminescence readouts. For example, competitive binding assays using radiolabeled ligands (e.g., ³H-GTPγS for GPCRs) can quantify IC₅₀ values. Positive controls (e.g., known sulfonamide inhibitors) validate assay robustness .

Advanced Research Questions

Q. How can researchers identify the primary biological target of this compound?

Combine chemoproteomics (e.g., affinity chromatography with a biotinylated analog) and RNA-seq to map protein interactions and downstream pathway modulation. For example, pull-down assays followed by SILAC-based MS/MS can identify binding partners like kinases or GPCRs. Cross-referencing with databases (e.g., ChEMBL) highlights structural analogs with known targets .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Systematic substitution of the sulfonyl groups and spirocyclic core is key. For example:

  • Replace the thiophen-2-ylsulfonyl with a 5-bromothiophene analog to enhance hydrophobic interactions.
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-fluoro-2-methylphenyl ring to improve metabolic stability. SAR data can be modeled using QSAR tools (e.g., CoMFA) to predict binding affinities .

Q. How do researchers resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Standardize protocols (e.g., CLIA guidelines) and validate findings in orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Meta-analysis of published data on related diazaspiro compounds can contextualize outliers .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Use rodent models for preliminary ADME studies:

  • IV/PO dosing to calculate bioavailability (e.g., AUC ratio).
  • Microsomal stability assays (human/rat liver microsomes) to predict clearance rates. Toxicity screening includes histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity). For CNS targets, blood-brain barrier penetration is assessed via brain/plasma ratio measurements .

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